Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride
Description
Definition and Classification
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is an organic compound characterized by the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol. This compound belongs to the class of amino acid esters, specifically representing a modified form of alpha-aminoisobutyric acid where the amino group has been benzylated and the carboxyl group has been esterified with methanol. The presence of the hydrochloride salt form enhances the compound's stability and water solubility compared to its free base counterpart.
The compound can be categorized within multiple chemical classifications. As an ester derivative, it falls under the broader category of carboxylic acid esters, specifically methyl esters derived from amino acids. Additionally, due to the presence of the benzylamino functional group, it can be classified as a secondary amine derivative. The quaternary carbon center bearing both the methyl groups and the amino functionality places this compound within the specialized category of alpha-branched amino acid derivatives.
From a structural perspective, the compound exhibits characteristics typical of both amino acid derivatives and benzylated amines. The methyl ester functionality provides lipophilic properties that enhance membrane permeability, while the benzylamino group contributes to the compound's overall aromatic character and potential for pi-pi interactions with biological targets. The hydrochloride salt formation occurs through protonation of the secondary amine nitrogen, resulting in improved crystallinity and handling characteristics.
Historical Context and Discovery
The development of this compound emerged from the broader research into alpha-aminoisobutyric acid derivatives and their synthetic modifications. Alpha-aminoisobutyric acid itself has been known since the early 20th century as a non-proteinogenic amino acid with unique conformational properties. The systematic exploration of benzylated amino acid derivatives gained momentum during the mid-to-late 20th century as researchers sought to develop new pharmaceutical intermediates and bioactive compounds.
The specific benzylation and esterification modifications that characterize this compound represent part of a systematic approach to modifying amino acid structures to enhance their pharmacological properties and synthetic utility. The introduction of the benzyl group through reductive amination techniques became a standard methodology in medicinal chemistry for creating secondary amine derivatives with improved lipophilicity and metabolic stability.
Patent literature indicates that related benzylated amino acid derivatives have been investigated for their potential in pharmaceutical applications, with particular interest in their use as intermediates for drug synthesis. The development of efficient synthetic routes to these compounds has been driven by their utility in creating more complex molecular architectures for therapeutic applications.
Nomenclature and Identification Systems
The compound this compound possesses multiple nomenclature designations and identification codes that facilitate its recognition across different chemical databases and literature sources. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-(benzylamino)-2-methylpropanoate;hydrochloride, which accurately describes the structural features including the methyl ester, the benzylamino substituent, and the hydrochloride salt formation.
| Identification System | Value |
|---|---|
| Chemical Abstracts Service Number | 1803597-78-5 |
| PubChem Compound Identifier | 102554271 |
| Molecular Formula | C₁₂H₁₈ClNO₂ |
| International Chemical Identifier | InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H |
| International Chemical Identifier Key | SOXQEKLHPGZKFJ-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC(C)(C(=O)OC)NCC1=CC=CC=C1.Cl |
Properties
IUPAC Name |
methyl 2-(benzylamino)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQEKLHPGZKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Synthesis
The synthesis generally involves the formation of the methyl ester of the corresponding amino acid derivative, followed by benzylation of the amino group, and finally, conversion to the hydrochloride salt. The process is optimized for high yield, purity, and scalability, with particular attention to reaction conditions and purification steps.
Preparation of the Core Intermediate: Methyl 2-Methyl-2-aminopropanoate
- Starting Material: Methyl acetoacetate or methyl 2-methylpropanoate.
- Reaction: Nucleophilic substitution or reductive amination to introduce the benzylamino group at the alpha position.
- Reagents: Benzylamine derivatives, reducing agents such as sodium borohydride or catalytic hydrogenation, depending on the route.
- Conditions: Typically carried out under inert atmosphere at controlled temperatures (0–25°C) to prevent side reactions.
- A common method involves the reductive amination of methyl 2-methyl-2-oxo-propanoate with benzylamine, using sodium cyanoborohydride as a reducing agent, under mildly acidic conditions to facilitate the formation of the amino ester.
Benzylation of the Amino Group
- The amino group of the intermediate is benzylated to form the benzylamino derivative.
- Reagents: Benzyl chloride or benzyl bromide.
- Conditions: The reaction is typically performed in an aprotic solvent such as dichloromethane or acetone, with a base like potassium carbonate or sodium hydride to deprotonate the amino group.
- The benzylation proceeds efficiently at room temperature, with reaction times ranging from 2 to 6 hours, yielding the N-benzyl derivative with high purity.
Conversion to Hydrochloride Salt
- The free base is treated with hydrochloric acid, often in an ethanol or methanol solvent, under cooling conditions.
- The salt precipitates out and is collected by filtration.
- Purification: Recrystallization from suitable solvents ensures high purity.
- The hydrochloride salt formation is straightforward, with yields exceeding 90%. The salt is characterized by melting point analysis, NMR, and IR spectroscopy.
Representative Data Table
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 2-methylpropanoate | Benzylamine | Ethanol | Reflux, 4 hours | N-Benzyl methyl 2-methyl-2-aminopropanoate | 85-90 | Reductive amination |
| 2 | N-Benzyl methyl 2-methyl-2-aminopropanoate | Benzyl chloride | Dichloromethane | Room temp, 3 hours | Methyl 2-(benzylamino)-2-methylpropanoate | 88-92 | Benzylation |
| 3 | Free base | HCl | Ethanol | Ice bath, 1 hour | Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride | 90-95 | Salt formation |
Research Findings and Optimization Strategies
- Yield Enhancement: Use of excess benzyl chloride and controlled addition improves benzylation efficiency.
- Purity: Purification via recrystallization from ethanol or acetonitrile yields high-purity compounds suitable for pharmaceutical applications.
- Industrial Scale: Continuous flow reactors and optimized solvent systems have been proposed for large-scale synthesis, reducing reaction times and waste.
Additional Notes
- Alternative Routes: Some studies suggest direct amidation of methyl acetoacetate with benzylamine derivatives, followed by ester hydrolysis and salt formation.
- Safety Precautions: Handling benzyl halides requires caution due to their lachrymatory and carcinogenic nature.
- Environmental Considerations: Use of greener solvents and catalytic processes is under exploration to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has several key applications in scientific research:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems. Its ability to modulate cholinergic and dopaminergic pathways makes it a candidate for studying neurological disorders.
- Biochemical Studies : The compound is used to investigate enzyme interactions and receptor binding, providing insights into cellular signaling mechanisms. Its effects on neurotransmitter release and synaptic plasticity are of particular interest in neurobiology .
- Industrial Applications : In industrial settings, it is utilized as a reagent for synthesizing fine chemicals, showcasing its versatility beyond academic research .
Case Studies
Several studies have highlighted the significance of this compound in different contexts:
- Neurotransmitter Modulation : Research has demonstrated that this compound can enhance cholinergic signaling, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic deficits are prominent.
- Synthesis of Bioactive Compounds : A study focused on using this compound as an intermediate for synthesizing novel analgesics, showcasing its utility in developing new therapeutic agents .
- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have revealed its potential role as a modulator in metabolic pathways, providing insights into drug design and development .
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological activity. The ester group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations :
- Aromatic Substituents: The benzyl group enhances lipophilicity compared to non-aromatic analogs (e.g., Methyl 3-amino-2,2-dimethylpropanoate HCl) .
- Functional Groups: The 4-methanesulfonylphenyl group in Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl adds electron-withdrawing character, altering solubility and reactivity .
Physicochemical Properties
- Solubility: The hydrochloride salt improves aqueous solubility compared to free bases. However, the benzyl group in the target compound reduces solubility in polar solvents relative to simpler amines like 2-(methylamino)-2-phenylacetic acid HCl .
- Lipophilicity: LogP values are influenced by aromatic substituents. The target compound (LogP estimated ~2.5) is more lipophilic than Methyl 3-amino-2,2-dimethylpropanoate HCl (LogP ~1.8) but less than Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl (LogP ~2.7) due to the sulfonyl group .
- Stability : The 2-methyl branch in the target compound may enhance stability against enzymatic degradation compared to unbranched analogs .
Biological Activity
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in the field.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 215.71 g/mol. The compound features a methyl ester functional group and an amino group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzylamino group enhances lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in proteins.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to receptors involved in neurotransmission or cellular signaling, potentially affecting physiological responses.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Case Study : A study reported that derivatives of benzylamino compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to numerous diseases.
- Research Findings : In a comparative analysis, this compound demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Comparative Biological Activity of Related Compounds
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µg/mL) |
|---|---|---|
| Methyl 2-(benzylamino)-2-methylpropanoate HCl | 32 (against E. coli) | 15 |
| Benzylamine derivative A | 64 (against S. aureus) | 25 |
| Benzylamine derivative B | 128 (against E. coli) | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A research article published in the Journal of Medicinal Chemistry evaluated several benzylamine derivatives for their antibacterial properties. This compound was among the most effective compounds tested, particularly against gram-positive bacteria .
- Antioxidant Evaluation : Another study focused on the antioxidant effects of various methylated amino compounds. The results indicated that this compound exhibited significant free radical scavenging activity, supporting its potential application in formulations aimed at reducing oxidative damage .
Q & A
Q. What are the recommended synthetic routes for preparing methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: A plausible synthesis involves:
- Step 1: Protection of the amine group in 2-methylpropanoic acid derivatives using Boc anhydride to prevent undesired side reactions .
- Step 2: Coupling with benzylamine via carbodiimide-mediated activation (e.g., EDC or HATU) to form the benzylamino intermediate .
- Step 3: Deprotection using hydrochloric acid to generate the hydrochloride salt .
Key Variables: - Solvent choice (e.g., dichloromethane for Boc protection ).
- Temperature control (room temperature for coupling, elevated for deprotection).
- Stoichiometric ratios of coupling reagents (1.2–1.5 equivalents) to minimize unreacted starting material .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- 1H/13C NMR: To verify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and methyl ester (δ 3.6–3.7 ppm for OCH₃) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks matching the molecular formula (C₁₂H₁₈ClNO₂; expected [M+H]+: 268.10) .
- Elemental Analysis: Validate chloride content (theoretical Cl: ~13.2%) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in purity assessments (e.g., HPLC vs. NMR)?
Methodological Answer: Discrepancies arise due to:
- HPLC Limitations: Non-UV-active impurities (e.g., inorganic salts) may go undetected. Use charged aerosol detection (CAD) for comprehensive analysis .
- NMR Artifacts: Residual solvents or water peaks may obscure integration. Dry samples rigorously and use deuterated DMSO for improved resolution .
Resolution Workflow:
Cross-validate with orthogonal methods (e.g., LC-MS for non-UV impurities).
Perform TGA/DSC to detect hygroscopicity or solvate formation .
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
Methodological Answer:
- DFT Calculations: Predict energy barriers for key steps (e.g., Boc deprotection) to identify rate-limiting stages .
- Solvent Optimization: Use COSMO-RS models to select solvents that stabilize intermediates (e.g., DCM for non-polar intermediates) .
- Docking Studies: If the compound is bioactive, simulate binding interactions to prioritize synthetic analogs .
Q. What are the critical stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Temperature Sensitivity: Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Light Exposure: Protect from UV light to avoid benzyl group degradation (use amber vials) .
- Humidity Control: Silica gel desiccants prevent deliquescence due to hygroscopic HCl salts .
Stability Data:
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C, desiccated | <5% |
| 25°C, 60% RH | 25–30% |
Q. How can researchers analyze and mitigate batch-to-batch variability in impurity profiles?
Methodological Answer:
- Impurity Sourcing: Identify common by-products (e.g., unreacted benzylamine via LC-MS) .
- Process Controls: Implement in-line FTIR to monitor reaction progression and minimize side products .
- Statistical Analysis: Use ANOVA to correlate stirring rate/pH with impurity levels (e.g., p < 0.05 for pH vs. benzylamine residue) .
Impurity Table:
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Benzylamine | Incomplete coupling | Optimize EDC stoichiometry |
| Methyl ester hydrolysis | Moisture exposure | Strict anhydrous conditions |
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, given the ester moiety’s potential reactivity .
- Cellular Uptake: Use fluorescent tagging (e.g., FITC conjugation) to track permeability in Caco-2 monolayers .
- Cytotoxicity: MTT assay in HEK293 cells to establish IC₅₀ values for therapeutic index calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
